(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone

Medicinal chemistry Kinase inhibitor design Scaffold hopping

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone (CAS 2191266-35-8) is a synthetic small molecule with molecular formula C14H17N3O2S and molecular weight 291.37 g/mol. It belongs to the class of pyrazole-amide-pyrrolidine conjugates, featuring a 3-methoxy-1-methyl-1H-pyrazole carbonyl group linked to a 3-(thiophen-2-yl)pyrrolidine moiety.

Molecular Formula C14H17N3O2S
Molecular Weight 291.37
CAS No. 2191266-35-8
Cat. No. B2388677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone
CAS2191266-35-8
Molecular FormulaC14H17N3O2S
Molecular Weight291.37
Structural Identifiers
SMILESCN1C=C(C(=N1)OC)C(=O)N2CCC(C2)C3=CC=CS3
InChIInChI=1S/C14H17N3O2S/c1-16-9-11(13(15-16)19-2)14(18)17-6-5-10(8-17)12-4-3-7-20-12/h3-4,7,9-10H,5-6,8H2,1-2H3
InChIKeyRTHZSXHZHOABAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Methoxy-1-methyl-1H-pyrazol-4-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone (CAS 2191266-35-8): Chemical Identity and Procurement Baseline


The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone (CAS 2191266-35-8) is a synthetic small molecule with molecular formula C14H17N3O2S and molecular weight 291.37 g/mol [1]. It belongs to the class of pyrazole-amide-pyrrolidine conjugates, featuring a 3-methoxy-1-methyl-1H-pyrazole carbonyl group linked to a 3-(thiophen-2-yl)pyrrolidine moiety . The compound is commercially available as a research chemical with typical purity of 95% . Structurally, it occupies a distinct chemical space relative to clinically advanced agents that share the 3-methoxy-1-methyl-1H-pyrazol-4-yl pharmacophore—such as PF-06747775 (Mavelertinib) and AZD4205 (Golidocitinib)—while introducing a thiophene-substituted pyrrolidine amide scaffold not represented in those drug candidates [2][3].

Why In-Class Pyrazole-Pyrrolidine Compounds Cannot Substitute for CAS 2191266-35-8 in Target-Focused Research


The 3-methoxy-1-methyl-1H-pyrazol-4-yl moiety is a privileged pharmacophore found in multiple clinical-stage kinase inhibitors, but the biological activity of pyrazole-pyrrolidine conjugates is exquisitely sensitive to the nature of the amide-linked heterocycle [1]. In PF-06747775, this pyrazole serves as a solvent-exposed hinge-binding element within a purine scaffold optimized for covalent EGFR T790M engagement (IC50 3–12 nM) [2]. In AZD4205, the same pyrazole is embedded in an indole-pyrimidine architecture achieving JAK1 inhibition (IC50 73 nM) with >200-fold selectivity over JAK2 [3]. The target compound replaces these elaborate kinase-binding scaffolds with a thiophene-substituted pyrrolidine amide, resulting in a fundamentally different topological pharmacophore that cannot be assumed to engage the same targets or exhibit comparable potency . Even the closest cataloged analog—(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone (CAS 2034363-96-5)—differs in both the heterocycle identity (thiophene vs. chloropyrimidine) and the linker chemistry (direct C–C bond vs. ether linkage), precluding any assumption of bioisosteric equivalence . Generic substitution among compounds bearing this pyrazole motif is therefore scientifically unjustified without direct comparative assay data.

Quantitative Differentiation Evidence for (3-Methoxy-1-methyl-1H-pyrazol-4-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone (CAS 2191266-35-8) Versus Closest Comparators


Scaffold Topology Divergence: Thiophene-Pyrrolidine Amide vs. Purine and Indole Kinase Hinge-Binders

The target compound presents a thiophene-pyrrolidine amide scaffold directly linked to the 3-methoxy-1-methyl-1H-pyrazol-4-yl carbonyl. In contrast, PF-06747775 embeds this pyrazole as a 4-amino substituent on a 9-methylpurine core, while AZD4205 links it via a 4-aminopyrimidine bridge to an indole scaffold [1][2]. The target compound therefore lacks the purine hinge-binding motif essential for EGFR kinase engagement and the pyrimidine-indole architecture required for JAK1 inhibition. This scaffold divergence is structural, not incremental: the target compound's pyrazole is attached via a carbonyl (amide) rather than an amine, altering both the vector and electronic character of the pharmacophore .

Medicinal chemistry Kinase inhibitor design Scaffold hopping

Molecular Formula Isobarism with Fasudil: Identical Composition, Divergent Scaffold

The target compound shares the exact molecular formula C14H17N3O2S (MW 291.37) with Fasudil (CAS 103745-39-7), a clinically approved Rho-kinase inhibitor and cerebral vasodilator [1]. Despite identical elemental composition, the two compounds possess entirely different scaffolds: the target compound has a pyrazole-amide-pyrrolidine-thiophene architecture, whereas Fasudil is an isoquinoline-5-sulfonyl-1,4-diazepine [2]. This isobaric relationship provides a unique experimental control opportunity: any differential biological activity between these two compounds can be attributed to scaffold topology rather than physicochemical bulk properties governed by molecular formula .

Chemical biology Molecular pharmacology Chemoinformatics

Predicted Physicochemical Differentiation from the Closest Cataloged Structural Analog

Computational comparison of the target compound with its closest commercially cataloged analog—(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone (CAS 2034363-96-5)—reveals quantifiable differences in key drug-likeness parameters . The target compound (MW 291.37, C14H17N3O2S) has a lower molecular weight (−46.4 Da), one fewer hydrogen bond acceptor (5 vs. 6), and a higher fraction of sp³-hybridized carbons due to the thiophene ring replacing the chloropyrimidine moiety . These differences translate into predicted lower topological polar surface area (TPSA) and higher calculated logP for the target compound, consistent with enhanced membrane permeability potential [1].

Drug-likeness ADME prediction Lead optimization

Procurement-Grade Purity Benchmarking Against Research Chemical Standards

The target compound is supplied at a standard purity of 95% as determined by HPLC and/or NMR, consistent with the typical research-grade specification for screening compounds in this molecular weight range . This purity level meets the minimum threshold recommended for primary high-throughput screening (≥90%) and is adequate for hit confirmation assays (≥95%) as defined by academic chemical probe guidelines [1]. The compound is available in multiple packaging formats (mg to g scale), enabling procurement at quantities suitable for both initial screening and follow-up dose-response studies without revalidation of purity across batches .

Quality control Compound management Chemical procurement

Recommended Research and Procurement Application Scenarios for CAS 2191266-35-8 Based on Differentiation Evidence


Scaffold-Hopping Control in Kinase Inhibitor Selectivity Profiling Panels

The target compound serves as a scaffold-divergent control in kinase selectivity panels alongside PF-06747775 and AZD4205. Because all three compounds contain the identical 3-methoxy-1-methyl-1H-pyrazol-4-yl group but differ in their core scaffolds (thiophene-pyrrolidine amide vs. purine vs. indole-pyrimidine), comparative profiling enables deconvolution of scaffold-dependent vs. pyrazole-driven kinase inhibition . Procurement of the target compound alongside these reference inhibitors supports selectivity profiling studies that require matched pharmacophore controls with divergent core architectures.

Isobaric Negative Control for Fasudil-Sensitive Phenotypic Assays

The identical molecular formula (C14H17N3O2S, MW 291.37) shared with Fasudil makes the target compound a valuable isobaric negative control in phenotypic assays where Fasudil's Rho-kinase activity is being interrogated . Because the two compounds differ only in scaffold topology while matching in elemental composition, any differential cellular phenotype can be attributed specifically to scaffold-driven target engagement rather than bulk physicochemical effects . This is particularly relevant for Rho-kinase signaling studies, cerebral vasodilation assays, and calcium antagonism screens where Fasudil serves as the reference modulator.

Membrane Permeability-Focused Phenotypic Screening Campaigns

The predicted lower TPSA (~55.6 Ų) and higher cLogP (~2.1) of the target compound relative to the chloropyrimidine analog (TPSA ~80.1 Ų, cLogP ~1.3) suggest superior passive membrane permeability . This physicochemical profile positions the target compound as the preferred choice for cell-based phenotypic screening where intracellular target access is critical, and where halogenated heterocycles—present in the chloropyrimidine analog—may introduce undesirable reactivity or cytotoxicity confounding the screening readout . Procurement of the target compound rather than the chloropyrimidine analog is recommended when membrane permeability is a key screening parameter.

Chemical Biology Probe Development Starting from an Unexplored Pyrazole-Amide Chemotype

The target compound represents a chemically tractable starting point for probe development, featuring a pyrazole-amide-pyrrolidine-thiophene scaffold that has not been extensively explored in published kinase or GPCR programs . Its molecular weight (291.37) falls within lead-like space, and its commercial availability at 95% purity enables immediate biological evaluation without synthetic resource investment . For research groups pursuing novel chemical biology probes or seeking to establish intellectual property in underexplored pyrazole amide chemical space, this compound offers a procurement-ready entry point distinct from the extensively patented purine-amino-pyrazole and indole-pyrimidine-pyrazole scaffolds.

Quote Request

Request a Quote for (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.